molecular formula C6H9N3O5 B13085479 1,3-Dimethyl-5-nitrouracil hydrate

1,3-Dimethyl-5-nitrouracil hydrate

Cat. No.: B13085479
M. Wt: 203.15 g/mol
InChI Key: BGTJIFRRJFCEPS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-5-nitrouracil hydrate typically involves the nitration of 1,3-dimethyluracil. The reaction is carried out under controlled conditions using nitric acid as the nitrating agent. The process involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-5-nitrouracil hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Dimethyl-5-nitrouracil hydrate finds extensive use in scientific research due to its unique properties:

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-5-nitrouracil hydrate involves its interaction with specific molecular targets. The nitro group in the compound can undergo reduction to form reactive intermediates that interact with nucleic acids and proteins, leading to various biological effects. The compound’s ability to form hydrogen bonds and participate in electron transfer reactions plays a crucial role in its mechanism of action .

Comparison with Similar Compounds

1,3-Dimethyl-5-nitrouracil hydrate can be compared with other similar compounds, such as:

    1,3-Dimethyl-5-nitro-2,4(1H,3H)pyrimidinedione: Similar in structure but without the hydrate form.

    1,3-Diethyl-6-methyl-5-nitrouracil: Differing in the alkyl groups attached to the nitrogen atoms.

    6-Amino-1,3-dibutyl-5-nitrosouracil: Contains an amino group instead of a nitro group.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and properties compared to its analogs .

Properties

Molecular Formula

C6H9N3O5

Molecular Weight

203.15 g/mol

IUPAC Name

1,3-dimethyl-5-nitropyrimidine-2,4-dione;hydrate

InChI

InChI=1S/C6H7N3O4.H2O/c1-7-3-4(9(12)13)5(10)8(2)6(7)11;/h3H,1-2H3;1H2

InChI Key

BGTJIFRRJFCEPS-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=O)N(C1=O)C)[N+](=O)[O-].O

Origin of Product

United States

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